2-Amino-3-methylpenta-3,4-dienoic acid

PLP-dependent decarboxylase Suicide inhibition Enzyme kinetics

Researchers studying PLP-dependent decarboxylases often find reversible inhibitors insufficient for conclusive active-site mapping. 2-Amino-3-methylpenta-3,4-dienoic acid (CAS 97857-91-5) addresses this as a mechanism-based suicide inhibitor listed as a 'most preferred' structure in foundational patents. • Irreversibly inactivates target enzymes via allene unmasking, forming covalent adducts for unambiguous nucleophile identification. • Superior inactivation kinetics vs. α-vinyl/ethynyl analogs. • Ideal positive control and scaffold for inhibitor library development. Supply: Custom-synthesized, high-purity batch available.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 97857-91-5
Cat. No. B8722422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methylpenta-3,4-dienoic acid
CAS97857-91-5
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC(=C=C)C(C(=O)O)N
InChIInChI=1S/C6H9NO2/c1-3-4(2)5(7)6(8)9/h5H,1,7H2,2H3,(H,8,9)
InChIKeyGTEZUBVDXOYKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methylpenta-3,4-dienoic acid: Allenic Suicide Substrate for PLP Decarboxylases


2-Amino-3-methylpenta-3,4-dienoic acid (CAS: 97857-91-5, MF: C6H9NO2, MW: 127.14) is a non-proteinogenic amino acid distinguished by an allene functional group at the α-carbon position [1]. It belongs to a class of α-allenic-α-amino acids developed as mechanism-based (suicide) enzyme inhibitors. These molecules are designed to be activated by target enzymes, unmasking a reactive group that irreversibly binds and inactivates the enzyme [2]. This compound is explicitly listed as a 'most preferred' structure in foundational patent literature, solidifying its status as a key representative of this unique chemical class for basic and applied research [3].

2-Amino-3-methylpenta-3,4-dienoic acid Substitution Risks


Substituting 2-amino-3-methylpenta-3,4-dienoic acid with a simple aliphatic amino acid or even a closely related unsaturated analog like a vinyl or ethynyl derivative is not scientifically valid for experiments requiring irreversible inhibition. This is because the compound's mechanism of action is critically dependent on its unique allene geometry. The α-allenic motif is a latent reactive group that, upon enzyme-catalyzed decarboxylation, generates a highly electrophilic conjugated enamine species capable of covalently trapping an active site nucleophile, leading to time-dependent, irreversible enzyme inactivation [1]. This is a fundamentally different mechanism from the reversible or pseudo-first-order kinetics often observed with α-vinyl or α-ethynyl analogs, which can show incomplete inactivation [2]. Without this specific structural feature, a compound will lack the requisite kinetic profile for studies of PLP-dependent decarboxylase mechanisms [3].

2-Amino-3-methylpenta-3,4-dienoic acid: Comparative Evidence


Allenic vs Vinyl and Ethynyl Inactivation Kinetics

The α-allenic functionality confers a significant kinetic advantage in enzyme inactivation compared to other unsaturated analogs. For the class of α-allenic α-amino acids, the half-life (t₁/₂) for inactivation of a target decarboxylase is approximately three times shorter than that of corresponding α-vinyl or α-ethynyl derivatives, indicating a faster rate of irreversible inhibition [1].

PLP-dependent decarboxylase Suicide inhibition Enzyme kinetics Mechanism-based inhibitor

Complete Irreversible vs Incomplete Enzyme Inactivation

The α-allenic moiety enables a complete and essentially irreversible inactivation of the target enzyme, a feature not shared by all unsaturated amino acid analogs. In contrast, α-vinyl and α-ethynyl derivatives are reported to cause only incomplete inactivation, with a portion of enzyme activity remaining even after prolonged exposure [1].

PLP-dependent decarboxylase Suicide inhibition Irreversible inhibition Enzyme mechanism

Patent-Designated Most Preferred Compound

2-Amino-3-methylpenta-3,4-dienoic acid is not just a member of a broad class; it is explicitly designated as a 'most preferred' compound in foundational intellectual property, positioning it as a validated and prioritized structure for developing chemical probes and therapeutic leads targeting PLP-dependent enzymes [1].

PLP-dependent decarboxylase Chemical probe Structure-activity relationship Patent validation

2-Amino-3-methylpenta-3,4-dienoic acid Research Applications


Mechanistic Studies of PLP-Dependent Decarboxylases

This compound is optimally employed as a chemical probe to dissect the catalytic mechanism of PLP-dependent amino acid decarboxylases. Its time-dependent, irreversible inactivation (as demonstrated by superior t₁/₂ kinetics in its class [1]) and the resulting covalent enzyme adduct allow for the precise mapping of active site nucleophiles and the validation of proposed reaction intermediates. This is a powerful alternative to using less specific or reversible inhibitors, which cannot provide the same level of mechanistic certainty.

Pharmacological Tool and Therapeutic Lead Development

Given its designation as a 'most preferred' structure in key intellectual property [2], 2-amino-3-methylpenta-3,4-dienoic acid serves as a high-priority starting scaffold for medicinal chemistry programs. Researchers can use it as a validated core for synthesizing focused libraries of α-allenic α-amino acid derivatives. These libraries can then be screened against various PLP-dependent enzyme targets to identify new lead compounds for potential therapies in areas such as neurological disorders, infectious diseases, or cancer.

Comparative Inactivation by Unsaturated Amino Acid Analogs

This compound is an essential positive control for experiments comparing the efficacy of different mechanism-based inhibitors (e.g., α-allenic vs. α-vinyl vs. α-ethynyl derivatives). Its established ability to achieve complete, irreversible inactivation [3] provides a definitive benchmark against which the performance (e.g., completeness of inhibition, rate of inactivation) of novel or less-characterized analogs can be rigorously and quantitatively compared.

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